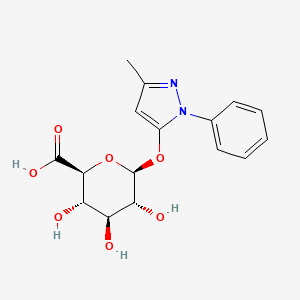

Norantipyrine glucuronide

Description

Overview of Phase II Biotransformation Reactions in Drug Metabolism

Phase II biotransformation, also known as conjugation, is a critical step in the metabolism of drugs and other foreign compounds (xenobiotics). upol.cz Following Phase I reactions, which typically introduce or expose polar functional groups on a molecule, Phase II reactions involve the attachment (conjugation) of small, polar, and ionizable endogenous molecules to the xenobiotic. wikipedia.orgdrughunter.com This process significantly increases the water solubility and molecular weight of the compound, making it more easily excretable in urine or bile. nih.govabdn.ac.uk

The primary goal of Phase II reactions is to convert drugs or their Phase I metabolites into more hydrophilic, less biologically active forms, thereby promoting their detoxification and elimination. upol.czjove.com These reactions are catalyzed by a group of enzymes known as transferases. wikipedia.org The major Phase II conjugation reactions include:

Glucuronidation: Conjugation with glucuronic acid. upol.cz

Sulfation: Conjugation with a sulfate (B86663) group. jove.com

Acetylation: Conjugation with an acetyl group. slideshare.net

Methylation: Addition of a methyl group. slideshare.net

Glutathione conjugation: Conjugation with glutathione. upol.cz

Amino acid conjugation: Conjugation with amino acids like glycine. drughunter.com

While most drugs undergo Phase I metabolism before Phase II, compounds that already possess a suitable functional group (such as a hydroxyl, amino, or carboxyl group) can bypass Phase I and directly enter Phase II conjugation. nih.gov

The Significance of Glucuronidation in Endogenous and Exogenous Compound Disposition

Quantitatively, glucuronidation is one of the most important and predominant Phase II metabolic pathways for a wide variety of substances. researchgate.netacs.org This pathway is responsible for the inactivation and clearance of numerous drugs, environmental pollutants, and dietary components, as well as endogenous compounds like bilirubin, steroid hormones, and thyroid hormones. researchgate.net

The reaction is catalyzed by a superfamily of enzymes called UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver but are also found in other tissues such as the kidney, intestine, and lungs. researchgate.net UGT enzymes facilitate the transfer of glucuronic acid from an activated cofactor, UDP-glucuronic acid (UDPGA), to a suitable functional group on the substrate molecule. jove.comoup.com The resulting glucuronide conjugate is significantly more polar and water-soluble than the parent compound, which facilitates its excretion from the body via urine or bile. oup.com While glucuronidation is widely accepted as a detoxification mechanism, some glucuronide metabolites have been reported to retain biological activity. acs.org

Norantipyrine Glucuronide within the Context of Antipyrine (B355649) Metabolism

Antipyrine is a compound extensively used as a probe to study drug metabolism because it is almost entirely eliminated through biotransformation by hepatic enzymes. enghusen.dkpharmaffiliates.com Its metabolism is complex, involving several Phase I reactions catalyzed by different cytochrome P-450 isoenzymes. enghusen.dktandfonline.com These initial reactions produce three major primary metabolites:

4-hydroxyantipyrine (B57837) (OHA)

3-hydroxymethyl-antipyrine (HMA)

Norantipyrine (NORA) enghusen.dk

Norantipyrine is formed through the N-demethylation of the parent antipyrine molecule. enghusen.dkosti.gov Following its formation in Phase I, norantipyrine undergoes a Phase II conjugation reaction. In humans, norantipyrine is conjugated with glucuronic acid to form Norantipyrine glucuronide. nih.govkarger.com This glucuronide is a major metabolite of antipyrine in humans and is readily excreted in the urine. nih.gov Research shows that in humans, norantipyrine is excreted almost entirely as its glucuronide conjugate, with little to no free norantipyrine detected in urine. nih.govnih.govnih.gov One study found that after a 1200 mg dose of antipyrine in humans, approximately 25% was excreted as norantipyrine glucuronide within 48 hours. nih.gov

The formation of Norantipyrine glucuronide is a key pathway in human antipyrine clearance, and analytical methods using high-pressure liquid chromatography (HPLC) have been developed to directly quantify it and other antipyrine glucuronides in urine. nih.gov It is noteworthy that metabolic pathways can differ between species; for example, in rats, norantipyrine is primarily conjugated with sulfate rather than glucuronic acid. nih.gov

Detailed Research Findings

Table 1: Chemical Properties of Norantipyrine Glucuronide

| Property | Value | Source(s) |

| IUPAC Name | (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylic acid | |

| Molecular Formula | C16H18N2O7 | |

| Molecular Weight | 350.32 g/mol | |

| Appearance | White Crystalline Solid | |

| Melting Point | 178-180 °C | |

| Synonyms | Edaravone glucuronide, MCI 186 glucuronide, 3-Methyl-1-phenyl-1H-pyrazol-5-yl β-D-glucopyranosiduronic acid |

Table 2: Mean Urinary Excretion of Antipyrine and its Major Metabolites in Healthy Humans (500 mg Oral Dose)

This table represents the percentage of the initial dose recovered in urine over 52 hours.

| Compound | Mean Excretion (% of Dose) | Form of Excreted Metabolite | Source(s) |

|---|---|---|---|

| Antipyrine (Unchanged) | 3.3% | Free | nih.gov |

| 4-hydroxy-antipyrine | 28.5% | Entirely as glucuronide | nih.gov |

| Norantipyrine | 16.5% | Entirely as Norantipyrine glucuronide | nih.gov |

| 3-hydroxymethyl-antipyrine | 35.1% | ~58% as glucuronide, remainder as free form | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(5-methyl-2-phenylpyrazol-3-yl)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7/c1-8-7-10(18(17-8)9-5-3-2-4-6-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-7,11-14,16,19-21H,1H3,(H,22,23)/t11-,12-,13+,14-,16+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSVPEVBRMCCMG-JHZZJYKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217894 | |

| Record name | beta-D-Glucopyranosiduronic acid, 3-methyl-1-phenyl-1H-pyrazol-5-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67566-02-3 | |

| Record name | Norantipyrine glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067566023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Glucopyranosiduronic acid, 3-methyl-1-phenyl-1H-pyrazol-5-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Formation and Structural Elucidation of Norantipyrine Glucuronide

Precursor N-Demethylation of Antipyrine (B355649) to Norantipyrine

The initial and rate-limiting step in the formation of norantipyrine is the N-demethylation of its precursor, antipyrine. osti.gov This reaction is a crucial part of the phase I metabolism of antipyrine.

The N-demethylation of antipyrine is catalyzed by cytochrome P450 (CYP) enzymes, which are a superfamily of monooxygenases primarily found in the liver. pharmaffiliates.comnih.gov Specifically, the CYP3A family of enzymes is implicated in this metabolic pathway. nih.gov This enzymatic process involves the removal of a methyl group from the nitrogen atom of the pyrazolone (B3327878) ring of antipyrine, leading to the formation of norantipyrine, also known as N-demethylantipyrine. osti.govnih.gov

Studies have shown that the rate of N-demethylation can be influenced by various factors, including genetic polymorphisms in CYP enzymes and the presence of other drugs that can either induce or inhibit these enzymes. nih.govoup.com For instance, research in rats has indicated that pretreatment with phenobarbital (B1680315) does not affect the microsomal N-demethylation of antipyrine. nih.govoup.com In humans, N-demethylation has been identified as a significant metabolic pathway for antipyrine. nih.gov Studies comparing the metabolism of antipyrine in young and elderly individuals have suggested a selective impairment of N-demethylation in the elderly. capes.gov.br

The formation of norantipyrine is a critical prerequisite for the subsequent conjugation reaction that leads to norantipyrine glucuronide. It is important to note that free norantipyrine is generally not detected in urine after antipyrine administration, indicating that it is efficiently conjugated. nih.govoup.com

UGT-Mediated Conjugation of Norantipyrine to Glucuronic Acid

Following its formation, norantipyrine undergoes a phase II metabolic reaction known as glucuronidation. This process is mediated by a family of enzymes called UDP-glucuronosyltransferases (UGTs). scispace.comresearchgate.net

UGTs catalyze the transfer of glucuronic acid from the high-energy donor molecule, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a suitable functional group on the substrate molecule. nih.gov In the case of norantipyrine, the conjugation occurs at the enol group of the pyrazolone ring. This enzymatic reaction results in the formation of norantipyrine glucuronide, a more water-soluble and readily excretable compound.

In humans, norantipyrine glucuronide is a major metabolite of antipyrine, with studies showing that a significant percentage of an administered antipyrine dose is excreted in the urine as this conjugate. nih.govoup.com

Characterization of the Glycosidic Linkage in Norantipyrine Glucuronide

The precise chemical structure of norantipyrine glucuronide, particularly the nature of the linkage between norantipyrine and glucuronic acid, has been a subject of scientific investigation.

Through spectroscopic analysis, the structure of norantipyrine glucuronide has been definitively established as a 5-enol glucuronide. researchgate.net This means that the glucuronic acid moiety is attached to the oxygen atom at the C-5 position of the pyrazolone ring of norantipyrine, forming an enol-ether linkage.

The characterization of this glycosidic linkage has been accomplished using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov These methods allow for the detailed elucidation of the molecular structure, confirming the point of attachment and the stereochemistry of the glucuronide conjugate. The systematic IUPAC name for this compound is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-((3-methyl-1-phenyl-1H-pyrazol-5-yl)oxy)tetrahydro-2H-pyran-2-carboxylic acid. pharmaffiliates.com

The determination of the 5-enol glucuronide structure is significant for understanding the metabolic fate of antipyrine and for accurately identifying and quantifying its metabolites in biological samples.

Data Tables

Table 1: Key Compounds in the Formation of Norantipyrine Glucuronide

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role |

| Antipyrine | C₁₁H₁₂N₂O | 188.23 | Precursor Drug |

| Norantipyrine | C₁₀H₁₀N₂O | 174.19 | Phase I Metabolite |

| Norantipyrine Glucuronide | C₁₆H₁₈N₂O₇ | 350.33 | Phase II Metabolite |

Table 2: Research Findings on Norantipyrine Glucuronide Formation

| Finding | Species | Key Observation | Reference |

| Excretion of Norantipyrine Glucuronide | Human | Approximately 25% of a 1200 mg antipyrine dose is excreted as norantipyrine glucuronide within 48 hours. | nih.govoup.com |

| N-Demethylation Impairment | Human | Elderly individuals show a selective impairment of N-demethylation of antipyrine. | capes.gov.br |

| Enzyme Induction | Rat | Pretreatment with phenobarbital did not affect microsomal N-demethylation of antipyrine. | nih.govoup.com |

| Metabolite Detection | Human, Rat | Free norantipyrine is not detected in urine after antipyrine administration. | nih.govoup.com |

| Structural Elucidation | N/A | The structure has been established as a 5-enol glucuronide. | researchgate.net |

Enzymatic Mechanisms and Regulation of Norantipyrine Glucuronide Formation

Role of UDP-Glucuronosyltransferase (UGT) Isoforms in Glucuronidation

Glucuronidation is a major pathway in drug metabolism, catalyzed by UGT enzymes. eur.nllibretexts.org These enzymes are located within the endoplasmic reticulum of cells, predominantly in the liver but also in other tissues. wikipedia.orghyphadiscovery.com The reaction involves the transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to a substrate. patsnap.com This conjugation results in the formation of a glucuronide, a more polar and generally inactive metabolite that can be more readily eliminated. patsnap.com The UGT superfamily in humans is diverse, comprising multiple isoforms classified into families such as UGT1 and UGT2, each with distinct but sometimes overlapping substrate specificities. uomustansiriyah.edu.iq

While many UGT isoforms catalyze the glucuronidation of hydroxyl and carboxyl groups (O-glucuronidation), a more specific subset is responsible for adding glucuronic acid to nitrogen atoms (N-glucuronidation). patsnap.com Historically, UGT1A4 was considered the principal enzyme involved in N-glucuronidation. wikipedia.org However, further research has identified UGT2B10 as another crucial enzyme in this pathway, particularly for compounds containing tertiary amine structures. nih.govnih.gov These enzymes can conjugate a variety of nitrogen-containing functional groups, including those found in pyrazole, imidazole, and various amine structures. eur.nl

In humans, the N-glucuronidation pathway is highly dependent on the activity of UGT1A4 and UGT2B10. nih.gov There are significant species differences in N-glucuronidation rates, which are often much higher in humans than in animal models, largely attributed to the presence and activity of UGT1A4 and UGT2B10. eur.nl These isoforms have shown a preference for conjugating tertiary amines. nih.gov Studies on various substrates have demonstrated that UGT2B10 can exhibit a higher affinity (lower Km) for certain compounds compared to UGT1A4, while UGT1A4 may have a higher maximum reaction velocity (Vmax). nih.govnih.gov This highlights the cooperative and sometimes distinct roles these two enzymes play in the N-glucuronidation of xenobiotics in the human liver. nih.gov

Specific UGT Isoforms Implicated in N-Glucuronidation Pathways

Enzyme Kinetics of Norantipyrine Glucuronide Formation

Enzyme kinetics describes the rate of an enzymatic reaction and the factors that affect it. Key parameters in Michaelis-Menten kinetics include Vmax, the maximum rate of the reaction, and Km, the substrate concentration at which the reaction rate is half of Vmax. researchgate.netnih.gov A low Km value indicates a high affinity of the enzyme for its substrate.

| Metabolite | Vmax (nmol·mg⁻¹·min⁻¹) | Km (mmol/L) | Source |

|---|---|---|---|

| Norantipyrine | 0.91 ± 0.04 | 19.0 ± 0.8 |

Impact of Enzyme Induction on Glucuronide Formation

Enzyme induction is a process where exposure to certain substances leads to an increased synthesis of metabolic enzymes, such as UGTs. This upregulation can increase the rate of glucuronidation, potentially affecting the clearance of drugs that are substrates for these enzymes. Induction is often mediated by the activation of nuclear receptors like the Pregnane X Receptor (PXR).

Studies on antipyrine, the precursor to norantipyrine, have demonstrated selective enzyme induction effects. Treatment with inducers can significantly increase the clearance of antipyrine, primarily by boosting the formation rate of specific metabolites. For instance, administration of pentobarbitone and antipyrine itself has been shown to selectively increase the production of norantipyrine. This indicates that the enzyme system responsible for norantipyrine formation is particularly sensitive to these inducers.

| Inducing Agent | Effect on Total Antipyrine Clearance | Primary Metabolite Pathway Affected | Source |

|---|---|---|---|

| Antipyrine | 16% increase | Selective increase in norantipyrine formation | |

| Pentobarbitone | 60% increase | Increased formation of all three major metabolites, with the most significant increase for norantipyrine |

Impact of Enzyme Inhibition on Glucuronide Formation

Enzyme inhibition occurs when a substance binds to an enzyme and decreases its activity, slowing down the metabolism of its substrates. This can lead to elevated concentrations of the parent drug or compound. Inhibition of UGT enzymes can occur through various mechanisms, including competitive and noncompetitive inhibition. For example, the tyrosine kinase inhibitor ripretinib (B610491) has been shown to be a competitive inhibitor of UGT1A4, one of the key enzymes in N-glucuronidation. Research has also indicated that probenecid (B1678239) can reduce the excreted glucuronide fraction of norantipyrine, suggesting an inhibitory effect on its formation or transport. Assessing the potential for UGT inhibition is a crucial step in drug development to avoid clinically significant drug-drug interactions.

Modulation of Glucuronidation by Co-administered Agents

The biotransformation of parent compounds via glucuronidation is a critical pathway for their detoxification and elimination. wikipedia.orgnih.gov The enzymes responsible for this process, UDP-glucuronosyltransferases (UGTs), can be significantly influenced by the presence of other substances, known as co-administered agents. researchgate.netxenotech.com This modulation, which can manifest as either induction (increased enzyme activity) or inhibition (decreased enzyme activity), can alter the metabolic profile of a drug, potentially affecting its clearance from the body. longdom.orgvetscraft.com When a co-administered drug, the "perpetrator," alters the activity of a metabolizing enzyme, it can change the elimination of the "victim" drug, in this case, the precursor to norantipyrine. wuxiapptec.com

Enzyme induction typically occurs when a substance enhances the synthesis of metabolizing enzymes like UGTs, often through the activation of nuclear receptors such as the Pregnane X Receptor (PXR) or the Constitutive Androstane Receptor (CAR). xenotech.comlongdom.org This upregulation leads to accelerated metabolism. vetscraft.com Conversely, enzyme inhibition slows down metabolism, which can lead to higher concentrations of the parent drug. longdom.org

The formation of norantipyrine, a metabolite of antipyrine, and its subsequent glucuronidation can be altered by such interactions. Research has shown that the enzyme system responsible for producing norantipyrine is particularly susceptible to induction. nih.gov

Detailed Research Findings

Studies in healthy volunteers have demonstrated the differential effects of enzyme inducers on the formation of antipyrine metabolites. The administration of certain drugs can selectively increase the rate of norantipyrine production. nih.gov

One study investigated the effects of an 8-day treatment with pentobarbitone on antipyrine metabolism. The results showed a significant increase in the total clearance of antipyrine, which was associated with increased formation of all its major metabolites. However, the increase in norantipyrine formation was particularly pronounced compared to other metabolites like 4-hydroxyantipyrine (B57837) and 3-hydroxymethyl-antipyrine. nih.gov This suggests that the enzymes involved in the norantipyrine pathway are highly inducible by pentobarbitone. nih.gov

Similarly, when antipyrine itself was used as the inducing agent, its total clearance increased by 16%. This change was almost entirely due to a selective increase in the production rate of norantipyrine. nih.gov

The table below summarizes the findings from a study on the effects of pentobarbitone on the partial clearance of antipyrine to its various metabolites.

Table 1: Effect of Pentobarbitone Administration on Antipyrine Metabolic Clearances

| Metabolite Pathway | Clearance (ml/min) Before Pentobarbitone | Clearance (ml/min) After Pentobarbitone | Percentage Increase |

|---|---|---|---|

| Norantipyrine | 4.8 (± 1.9) | 12.5 (± 4.6) | 160% |

| 4-Hydroxyantipyrine | 19.3 (± 5.0) | 28.1 (± 6.7) | 46% |

| 3-Hydroxymethyl-antipyrine | 7.9 (± 3.1) | 13.0 (± 4.9) | 65% |

| Total Clearance | 32.0 (± 7.5) | 53.6 (± 12.3) | 68% |

Data derived from a study on healthy volunteers. nih.gov Values are presented as mean (± standard deviation).

Other agents have also been identified as inducers. Rifampicin has been shown to induce γ-glutamyltransferase, which results in an increased formation of the norantipyrine metabolite. auckland.ac.nz This is in contrast to drugs like phenytoin (B1677684) and carbamazepine, which tend to selectively induce the formation of other antipyrine metabolites, such as 4-hydroxyantipyrine and 3-hydroxymethyl-antipyrine, highlighting the pathway-specific nature of enzyme induction. auckland.ac.nz

The table below provides a summary of various agents and their observed effects on the formation of norantipyrine.

Table 2: Modulation of Norantipyrine Formation by Co-administered Agents

| Co-administered Agent (Inducer) | Effect on Norantipyrine Formation | Associated Enzyme/Mechanism |

|---|---|---|

| Pentobarbitone | Significant Increase | Induction of oxidative drug metabolism enzymes. nih.gov |

| Antipyrine (self-induction) | Selective Increase | Selective induction of the enzyme pathway for norantipyrine. nih.gov |

| Rifampicin | Increased Formation | Induction of γ-glutamyltransferase. auckland.ac.nz |

These findings underscore the importance of considering potential drug-drug interactions when assessing the metabolism of compounds that are cleared via glucuronidation pathways. The selective induction of norantipyrine formation by certain agents demonstrates that not all metabolic routes are affected equally, which can have significant implications for studying the activity of drug-metabolizing enzymes. nih.gov

Interspecies Comparative Metabolism of Norantipyrine Glucuronide

Differential Glucuronidation Patterns Across Mammalian Species

Glucuronidation is a major phase II metabolic pathway that facilitates the excretion of various compounds by increasing their water solubility. However, the efficiency and preferred route of conjugation can differ substantially between species.

Significant differences are observed in the conjugation pathways of antipyrine (B355649) metabolites between humans and rats. In humans, glucuronidation is the most prominent conjugation pathway for antipyrine metabolites. nih.gov Conversely, in rats, sulfate (B86663) formation is the predominant route of conjugation, with glucuronide formation being a less significant pathway. nih.gov This fundamental difference in metabolic preference highlights the distinct enzymatic machinery present in each species. A study examining urinary conjugates of antipyrine metabolism found that glucuronides are the most prominent type of conjugates in humans, while in the rat, sulfation is the dominant pathway. nih.gov The structure of norantipyrine glucuronide has been identified as a 5-enol glucuronide. nih.gov

N-glucuronidation, the attachment of glucuronic acid to a nitrogen atom, shows particularly high interspecies variability. hyphadiscovery.comnih.gov Humans generally exhibit much higher rates of N-glucuronidation compared to common laboratory animals, a difference largely attributed to the activity of specific UDP-glucuronosyltransferase (UGT) enzymes. hyphadiscovery.comnih.gov

Species differences in the N-glucuronidation of amines can be quantitative rather than absolute. nih.gov For many compounds, no single laboratory animal species has been found to be completely deficient in N-glucuronidation, but the capacity varies depending on the specific compound. nih.gov Among preclinical species, rabbits and guinea pigs often show the highest capacity for this type of conjugation. nih.gov For tertiary amines, N-glucuronidation is a common metabolic route in humans and non-human primates but is less frequently observed in lower animal species. nih.gov This variability is a critical factor in drug development, as animal models may not accurately predict human metabolic pathways. hyphadiscovery.com

Table 1: Comparative N-Glucuronidation Capacity in Selected Species

| Species | General N-Glucuronidation Capacity Compared to Humans | Key Enzymes Involved | Notes |

|---|---|---|---|

| Human | High | UGT1A4, UGT2B10 hyphadiscovery.comnih.gov | Particularly efficient in the N-glucuronidation of tertiary amines and aromatic N-heterocycles. nih.gov |

| Rat | Low to undetectable for certain substrates nih.govniph.go.jp | Orthologs of human UGTs, but lacks UGT1A4 homolog. hyphadiscovery.comnih.gov | Sulfate conjugation can be a more dominant pathway than glucuronidation for some compounds. nih.gov |

| Mouse | Low to undetectable for certain substrates nih.govenghusen.dk | Lacks a functional UGT1A4 homolog. hyphadiscovery.comnih.govniph.go.jp | Exhibits qualitative differences in P-450 isozymes compared to rats, affecting initial metabolite formation. enghusen.dk |

| Dog | Variable, but generally lower than humans | UGT orthologs present. | Can produce N-glucuronides, but often in smaller amounts than humans. hyphadiscovery.com |

| Monkey | More similar to humans than rodents, but differences exist nih.gov | UGT orthologs present. | May still show different regioselectivity and kinetics for N-glucuronidation compared to humans. nih.gov |

Human vs. Rat Glucuronide Formation Pathways

Translational Implications of Species-Specific Glucuronidation Patterns for Xenobiotic Disposition

The species-specific differences in glucuronidation, particularly N-glucuronidation, have significant translational implications for the development and safety assessment of new drugs (xenobiotics). mdpi.com Since preclinical toxicity and pharmacokinetic studies heavily rely on animal models, a poor understanding of these metabolic differences can lead to inaccurate predictions of a drug's behavior in humans. hyphadiscovery.com

The lack of a UGT1A4 homolog in rodents, for instance, presents a fundamental challenge. nih.gov If a drug candidate undergoes significant clearance in humans via N-glucuronidation catalyzed by UGT1A4, this pathway will be absent in rats and mice. hyphadiscovery.com This can result in misleading pharmacokinetic data, where the drug may show artificially longer half-life and different metabolite profiles in these preclinical models compared to humans. Consequently, the extrapolation of dosing and safety data from these animals to humans can be unreliable. mdpi.com These differences underscore the importance of conducting in vitro metabolism studies using human-derived materials, such as human liver microsomes, early in the drug development process to identify potential species-specific metabolic pathways. helsinki.fi

Advanced Analytical Approaches for Norantipyrine Glucuronide Research

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are fundamental in separating and purifying norantipyrine glucuronide from complex biological matrices like urine. nih.govedubirdie.com These techniques leverage the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation. edubirdie.com

Preparative Chromatography on Silica (B1680970) Gel

Preparative chromatography on silica gel is a key technique for isolating norantipyrine glucuronide in quantities sufficient for structural elucidation and as a standard for further analytical work. nih.govresearchgate.net The process typically involves the following steps:

Sample Preparation: Methanolic extracts from urine are prepared for chromatographic separation. nih.gov

Column Packing: A column is packed with silica gel, which serves as the stationary phase. edubirdie.comcolumn-chromatography.com

Elution: A suitable solvent system is used as the mobile phase to carry the sample through the column. The separation is based on the polarity of the compounds. column-chromatography.com

Fractionation: A two-step chromatographic procedure can be employed. The initial step separates the methanolic extracts into a "free fraction" (containing unconjugated metabolites and unchanged antipyrine), a sulfate (B86663) fraction, and a glucuronide fraction. nih.gov The glucuronide fraction is then subjected to a second chromatographic run to isolate norantipyrine glucuronide from other glucuronide conjugates. nih.gov

This method has proven effective for preparing not only norantipyrine glucuronide but also other related conjugates from urine, bile, and liver perfusate. nih.gov

Spectroscopic Methods for Structural Characterization

Once isolated, spectroscopic methods are indispensable for confirming the identity and elucidating the precise structure of norantipyrine glucuronide. researchgate.net

Field Desorption Mass Spectrometry for Intact Conjugates

Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique particularly useful for the analysis of thermally unstable and non-volatile compounds like glucuronide conjugates. jeolusa.comosti.gov Its key advantage is the ability to produce molecular ions of intact conjugates with minimal fragmentation. jeolusa.comuni-heidelberg.de This allows for the direct identification of underivatized norantipyrine glucuronide, providing crucial information about its molecular weight. nih.gov

Nuclear Magnetic Resonance Spectroscopy (e.g., 13C-NMR, 1H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules. ceitec.cz Both Carbon-13 (¹³C) and Proton (¹H) NMR are utilized in the study of norantipyrine glucuronide.

¹³C-NMR: This technique provides information about the carbon skeleton of the molecule. ceitec.cz In the case of norantipyrine glucuronide, ¹³C-NMR was instrumental in establishing its structure as a 5-enol glucuronide. nih.gov

The combined use of these spectroscopic techniques provides a comprehensive structural characterization of the isolated norantipyrine glucuronide. nih.govnih.gov

Quantitative Bioanalytical Method Development

The development of robust and validated bioanalytical methods is crucial for the accurate quantification of norantipyrine glucuronide in biological fluids. jgtps.comresearchgate.net This is essential for pharmacokinetic and metabolic studies.

High-Performance Liquid Chromatography (HPLC) with UV Detection and Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of quantitative bioanalysis for norantipyrine glucuronide. nih.govjgtps.com When coupled with sensitive detection methods like Ultraviolet (UV) spectroscopy and Mass Spectrometry (MS), it allows for the precise and accurate measurement of the analyte in complex matrices. nih.govnih.gov

Reversed-Phase HPLC: A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. nih.gov This method has been successfully developed for the direct quantification of various antipyrine (B355649) glucuronides, including norantipyrine glucuronide, in a single run. nih.gov

UV Detection: UV detectors are often used in HPLC systems for the quantification of compounds that absorb ultraviolet light. nih.gov

Mass Spectrometry (MS) Detection: Coupling HPLC with MS (LC-MS) or tandem MS (LC-MS/MS) offers superior selectivity and sensitivity, making it the method of choice for many bioanalytical applications. nih.govnih.govresearchgate.net LC-MS/MS methods enable the direct measurement of glucuronides without the need for prior hydrolysis, which was a common practice in the past. researchgate.net

The development and validation of such methods involve several key parameters, including linearity, accuracy, precision, and stability, to ensure reliable and reproducible results. nih.govnih.gov

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a valuable analytical tool for the separation and quantification of antipyrine metabolites, including norantipyrine glucuronide, from biological samples. nih.govnih.gov This technique separates compounds based on their differential partitioning between a stationary phase (typically a silica gel plate) and a liquid mobile phase. pressbooks.pub

Two primary TLC-based procedures have been described for the analysis of norantipyrine conjugates. The first is a direct method that allows for the separation of the intact norantipyrine glucuronide conjugate. nih.gov This approach, particularly when used with radiolabeled compounds, enables the direct and independent quantification of the conjugate. nih.gov

The second common procedure involves an indirect measurement. In this method, the glucuronide and sulphate conjugates are first cleaved through hydrolysis to yield the free, unconjugated norantipyrine. nih.govnih.gov Following hydrolysis, the free metabolite is extracted and subjected to TLC for separation and subsequent quantification. nih.govnih.gov Quantitative analysis of the separated spots on the TLC plate is typically performed using UV-reflectance measurements, with authentic standards used for calibration. nih.gov This methodology has demonstrated good reproducibility, with variation coefficients between 3-7%, and high recovery rates exceeding 95%. nih.gov The specificity of such procedures can be confirmed by using radio-labelled parent compounds. nih.gov

A variety of solvent systems can be employed as the mobile phase to achieve adequate separation of antipyrine and its derivatives on silica gel plates. rsc.orgresearchgate.net

Table 1: Example of a TLC System for Antipyrine Metabolite Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated plates | rsc.orgresearchgate.net |

| Mobile Phase Example | Toluene: Acetone: Methanol: Ammonia (8:3:3:0.1 by volume) | rsc.org |

| Detection | UV light (e.g., at 275 nm) | rsc.org |

| Quantification | Densitometric or UV-reflectance measurement | nih.govrsc.org |

Methodological Challenges in Glucuronide Analysis

The accurate quantification of glucuronide conjugates like norantipyrine glucuronide from biological matrices is fraught with methodological challenges. These primarily stem from the inherent instability of the conjugate molecule and the requirement for a deconjugation step (hydrolysis) to measure the parent aglycone, which itself must be optimized to ensure complete and reliable cleavage without degrading the target analyte. nih.govoup.com

Stability Considerations in Biological Matrices (pH, Temperature, Enzymatic Hydrolysis)

The stability of norantipyrine glucuronide in biological samples such as urine and plasma is a critical factor that can significantly impact the accuracy of analytical measurements. The primary variables affecting its stability are temperature, pH, and the presence of endogenous enzymes. oup.comnih.gov

Temperature: Storage temperature is paramount for preventing the degradation of glucuronide conjugates. Studies on various glucuronides show that concentrations can decrease considerably when samples are stored at room temperature (20-25°C) or under refrigeration (4°C). oup.comnih.gov This degradation can occur in as little as one to two days. oup.comnih.gov In contrast, storing samples at subfreezing temperatures, such as -20°C or -70°C, has been shown to maintain the stability of glucuronide conjugates for extended periods, up to a year, even through multiple freeze-thaw cycles. nih.govresearchgate.net Therefore, immediate cooling or freezing of biological specimens after collection is strongly recommended. nih.gov It is noteworthy that norantipyrine conjugates are considered to be relatively stable compared to free norantipyrine, which is known to be labile. nih.gov

pH: The pH of the biological matrix can also influence conjugate stability. N-glucuronides, in particular, can be more susceptible to degradation under acidic conditions. hyphadiscovery.com For instance, the acidic environment of the bladder has been linked to the hydrolysis of certain N-glucuronides back to their parent compounds. hyphadiscovery.com

Enzymatic Hydrolysis: Biological samples, especially urine, may contain active β-glucuronidases from sources like bacteria, which can inadvertently cleave the glucuronide bond during storage, leading to an underestimation of the conjugate and an overestimation of the free metabolite. hyphadiscovery.com

Table 2: Effect of Storage Temperature on Glucuronide Conjugate Stability in Biological Matrices

| Storage Temperature | Stability | Observed Effects | Reference |

|---|---|---|---|

| 20°C to 25°C (Room Temp) | Unstable | Significant decrease in concentration, observable within 1-2 days. | oup.comnih.gov |

| 4°C (Refrigeration) | Unstable | Concentrations decrease over time, though slower than at room temperature. | oup.comnih.gov |

| -20°C to -70°C (Freezing) | Stable | Concentrations remain unchanged for at least one year. | oup.comnih.govresearchgate.net |

Optimization of Hydrolysis Conditions for Deconjugation Assays

To quantify the total amount of norantipyrine excreted, a hydrolysis step is necessary to cleave the glucuronic acid moiety from the parent molecule. This deconjugation can be achieved through acid hydrolysis or, more commonly, enzymatic hydrolysis. The optimization of this step is crucial for achieving complete and reproducible cleavage. nih.govsigmaaldrich.com

Acid Hydrolysis: Treatment with acid at elevated temperatures is one method to cleave glucuronide bonds. nih.govnih.gov This approach has been used for the discriminative determination of norantipyrine conjugates. nih.gov However, a major drawback of acid hydrolysis is its potential to alter the chemical structure of the released analyte. sigmaaldrich.com

Enzymatic Hydrolysis: The use of β-glucuronidase enzymes is the preferred method for deconjugation as it is less harsh and more specific. sigmaaldrich.com However, the efficiency of enzymatic hydrolysis is highly dependent on several factors that must be carefully optimized for each specific analyte. sigmaaldrich.com

Enzyme Source: β-glucuronidases are available from various sources, including Helix pomatia, Patella vulgata (limpet), bovine liver, and recombinant sources like E. coli. sigmaaldrich.commdpi.comscielo.br These enzymes can exhibit different activities and optimal conditions. sigmaaldrich.commdpi.com For example, recombinant enzymes have shown high efficiency, achieving over 90% hydrolysis for many glucuronides in short time frames. mdpi.com Some N-glucuronides have shown resistance to certain enzymes. hyphadiscovery.com

pH: The pH of the reaction buffer is a critical parameter. Most β-glucuronidases have an optimal pH range between 5.0 and 7.0. sigmaaldrich.comsigmaaldrich.comnih.gov For the hydrolysis of antipyrine metabolites, a pH of 5.0 is commonly used. scielo.br The optimal pH can be compound-specific; for instance, benzodiazepine (B76468) glucuronides hydrolyze best at pH 5, while opioid glucuronides favor pH 6 with certain enzymes. sigmaaldrich.com

Temperature: Reaction temperature significantly influences the rate of hydrolysis. While some hydrolysis can occur at room temperature, incubation at elevated temperatures (e.g., 37°C to 60°C) often improves efficiency and reduces the required time. mdpi.comnih.govnih.gov For antipyrine metabolites, hydrolysis is often carried out at 37°C. scielo.br

Incubation Time: The duration of incubation can range from minutes to overnight (16-24 hours). mdpi.comnih.govresearchgate.net While recombinant enzymes can achieve complete hydrolysis in as little as 5-15 minutes for some compounds, others may require several hours. mdpi.comnih.gov A typical duration for antipyrine metabolite hydrolysis is 2 hours. scielo.br

The optimal conditions for hydrolysis are often interdependent and analyte-specific, necessitating a thorough method development and validation process for norantipyrine glucuronide. sigmaaldrich.commdpi.com

Table 3: Parameters for Optimization of Enzymatic Hydrolysis of Glucuronides

| Parameter | Typical Range / Conditions | Considerations | Reference |

|---|---|---|---|

| Enzyme Source | Helix pomatia, E. coli (recombinant), Bovine Liver, Patella vulgata | Efficiency, purity, and optimal conditions vary by source. Recombinant enzymes often offer faster reaction times. | sigmaaldrich.comsigmaaldrich.commdpi.comscielo.br |

| pH | 5.0 - 7.0 | Optimal pH is crucial and compound-dependent. A pH of 5.0 is common for antipyrine metabolites. | sigmaaldrich.comscielo.brnih.gov |

| Temperature | Room Temperature to 65°C | Higher temperatures generally increase reaction rates but can risk analyte degradation. 37°C is a common incubation temperature. | mdpi.comscielo.brnih.gov |

| Incubation Time | 5 minutes to 24 hours | Depends on enzyme activity, temperature, and the specific glucuronide. Must be sufficient for complete hydrolysis. | mdpi.comnih.govnih.gov |

Norantipyrine Glucuronide As a Research Probe and Future Directions

Utility as a Model Substrate for UGT Activity Studies

Norantipyrine glucuronide is instrumental in studying the activity of UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily responsible for the glucuronidation of various compounds. wikipedia.org The formation of norantipyrine is followed by its conjugation with glucuronic acid, a reaction catalyzed by specific UGT isoforms. nih.gov This process makes the compound more water-soluble, facilitating its excretion from the body. wikipedia.org

The study of norantipyrine glucuronidation helps in several ways:

Identifying Specific UGT Isoforms: Research using human liver microsomes and recombinant UGT enzymes allows for the identification of the specific UGT isoforms involved in the glucuronidation of norantipyrine. mdpi.comfrontiersin.org This is crucial because different isoforms exhibit varying substrate specificities and can be influenced by genetic polymorphisms, leading to interindividual differences in drug metabolism. mdpi.comeur.nl

Investigating Enzyme Kinetics: By measuring the rate of norantipyrine glucuronide formation, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax). mdpi.com This information is vital for understanding the efficiency and capacity of the glucuronidation pathway for norantipyrine and, by extension, other similar substrates.

Probing UGT Inhibition and Induction: Norantipyrine can be used as a probe substrate to investigate the inhibitory or inducing effects of other drugs or xenobiotics on UGT activity. criver.comsolvobiotech.com This is essential for predicting potential drug-drug interactions, where one drug can alter the metabolism and clearance of another, leading to altered efficacy or toxicity. researchgate.net

The table below summarizes findings from a study on the urinary excretion of antipyrine (B355649) and its metabolites, highlighting the significance of glucuronidation.

| Metabolite | Percentage of Dose Excreted in Urine (after 500 mg antipyrine) | Form of Excretion |

| Unchanged Antipyrine | 3.3 ± 1.2% | - |

| 4-hydroxy-antipyrine | 28.5 ± 2.2% | Entirely as glucuronide |

| Norantipyrine | 16.5 ± 6.0% | Entirely as glucuronide |

| 3-hydroxymethyl-antipyrine | 35.1 ± 7.2% | 58 ± 9% as glucuronide |

| 3-carboxy-antipyrine | 3.3 ± 0.8% | Free form |

| Data from a study on healthy volunteers. nih.gov |

Contributions to Understanding In Vivo Glucuronidation Pathways

The study of norantipyrine glucuronide formation in living organisms (in vivo) has significantly advanced our understanding of the complexities of glucuronidation. slideshare.net Following the administration of antipyrine, norantipyrine is formed and subsequently conjugated, with the resulting glucuronide being excreted in the urine. nih.gov This in vivo process provides a more holistic view of drug metabolism compared to in vitro studies.

Key insights gained from in vivo studies of norantipyrine glucuronidation include:

The Role of Transporters: The elimination of glucuronides is not solely dependent on their formation but also on the action of efflux transporters that move these hydrophilic molecules across cell membranes. nih.gov Recent research highlights that the distribution of glucuronides into the bloodstream and their subsequent elimination are determined by both UGT activity and the function of these transporters. researchgate.net

Enterohepatic Recirculation: Glucuronides eliminated in the bile can be hydrolyzed back to the parent compound by gut microbiota, leading to reabsorption. nih.gov This process, known as enterohepatic recycling, can prolong the systemic exposure to a drug and its metabolites.

Impact of Genetic Variations: In vivo studies in human subjects have demonstrated the influence of genetic polymorphisms in UGT genes on the pharmacokinetics of substrates. nih.gov For instance, variations in the UGT1A1 gene have been shown to affect the glucuronidation of SN-38, the active metabolite of the anticancer drug irinotecan. nih.gov Such studies underscore the importance of personalized medicine, where genetic information can guide drug therapy.

Future Methodological Advancements in Glucuronide Biotransformation Research

The field of glucuronide biotransformation research is continuously evolving, with new methodologies poised to provide deeper insights.

Future advancements are expected in the following areas:

Improved In Vitro Models: While hepatic microsomes and recombinant enzymes are valuable tools, there is a need for more predictive in vitro models. nih.gov The development of advanced cell culture systems, such as 3D organoids and microphysiological systems (organs-on-a-chip), that better mimic the in vivo environment will improve the accuracy of in vitro-in vivo extrapolation (IVIE).

Advanced Analytical Techniques: The use of high-resolution mass spectrometry (HRMS) and liquid chromatography-mass spectrometry (LC-MS) has revolutionized the detection and quantification of glucuronides. researchgate.netaacrjournals.org Future developments will likely focus on increasing sensitivity and throughput, enabling the analysis of a wider range of metabolites in complex biological matrices. mdpi.com The development of novel analytical approaches will also be crucial for distinguishing between different glucuronide isomers. researchgate.net

Computational Modeling: In silico tools and physiologically based pharmacokinetic (PBPK) models are becoming increasingly important in predicting drug metabolism and disposition. mdpi.com Future models will likely incorporate more detailed information on enzyme kinetics, transporter function, and genetic variability to provide more accurate predictions of glucuronidation in diverse populations. tandfonline.com

Understanding the Role of Gut Microbiome: The influence of the gut microbiome on drug metabolism, particularly through the deconjugation of glucuronides, is an area of growing interest. hyphadiscovery.com Future research will likely employ metagenomics, metabolomics, and other "omics" technologies to better understand the complex interactions between gut bacteria and host drug metabolism.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Norantipyrine glucuronide in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting glucuronide metabolites like Norantipyrine glucuronide. Key parameters include:

- Chromatographic Conditions : Use reverse-phase columns (e.g., C18) with gradient elution (e.g., 0.1% formic acid in water and acetonitrile) to resolve polar glucuronides .

- Mass Spectrometry : Optimize multiple reaction monitoring (MRM) transitions for precursor-to-product ion pairs specific to Norantipyrine glucuronide. For example, monitor glucuronide-specific fragmentation (e.g., m/z 113 for the glucuronic acid moiety) .

- Validation : Include recovery tests, matrix effects, and inter-day precision assessments using isotopically labeled internal standards (e.g., deuterated analogs) .

Q. How do UDP-glucuronosyltransferase (UGT) isoforms influence the formation of Norantipyrine glucuronide?

- Methodological Answer : UGT isoforms (e.g., UGT1A1, UGT1A7) catalyze glucuronidation. To identify relevant isoforms:

- In Vitro Assays : Use recombinant UGT enzymes or human liver microsomes (HLMs) with isoform-specific inhibitors (e.g., bilirubin for UGT1A1). Measure kinetic parameters (Km, Vmax) .

- Species Differences : Compare activity in HLMs vs. animal models (e.g., rats) to assess translational relevance .

Q. What sample preparation techniques minimize interference in Norantipyrine glucuronide analysis?

- Methodological Answer :

- Urine/Plasma Prep : Precipitate proteins with cold acetone or methanol, followed by solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges .

- Enzymatic Hydrolysis : Avoid β-glucuronidase treatment unless quantifying free vs. conjugated forms. Validate hydrolysis efficiency using control glucuronides (e.g., p-nitrophenyl glucuronide) .

Advanced Research Questions

Q. How can researchers address variability in pharmacokinetic studies of Norantipyrine glucuronide?

- Methodological Answer :

- Normalization : Correct urinary concentrations for creatinine levels to account for dilution effects .

- CYP Phenotyping : Pre-screen subjects for polymorphisms in cytochrome P450 enzymes (e.g., CYP2D6) that may affect parent drug metabolism upstream of glucuronidation .

- Longitudinal Sampling : Collect multiple time points (e.g., 0–72 hrs post-dose) to capture inter-individual differences in glucuronide clearance .

Q. How to resolve contradictions in glucuronidation activity observed across in vitro and in vivo models?

- Methodological Answer :

- Model Optimization : Use primary hepatocytes or precision-cut liver slices instead of immortalized cell lines (e.g., COS-7) to better mimic in vivo enzyme expression .

- Cofactor Supplementation : Ensure sufficient UDP-glucuronic acid (UDPGA) in vitro. Test activity under fed vs. fasted conditions, as fasting reduces hepatic UDPGA .

- Data Reconciliation : Apply Bayesian statistical models to integrate in vitro kinetic data with in vivo isotope tracing (e.g., ²H₂O for gluconeogenesis tracking) .

Q. What strategies improve the synthesis and isolation of Norantipyrine glucuronide for use as a reference standard?

- Methodological Answer :

- Chemical Synthesis : React acetobromo-glucuronic acid with Norantipyrine under alkaline conditions. Purify via preparative HPLC with UV detection (e.g., 254 nm) .

- Enzymatic Synthesis : Use recombinant UGT1A1 to glucuronidate Norantipyrine in buffer containing UDPGA. Optimize yield (e.g., 19% for quercetin glucuronide) by varying pH and temperature .

- Characterization : Validate purity (>95%) via HPLC-DAD-ESI/MS and assign structure using ¹H/¹³C NMR .

Q. How to design experiments assessing Norantipyrine glucuronide’s role in drug-drug interactions?

- Methodological Answer :

- Inhibition Studies : Co-incubate Norantipyrine with known UGT inhibitors (e.g., probenecid) in HLMs. Calculate IC₅₀ values .

- Induction Studies : Treat hepatocytes with prototypic inducers (e.g., rifampicin for UGT1A1) and measure glucuronide formation via LC-MS/MS .

- Clinical Correlation : Use physiologically based pharmacokinetic (PBPK) modeling to predict interactions in humans .

Notes on Evidence Utilization

- Structural analogs (e.g., SN-38 glucuronide, ethyl glucuronide) provided methodological frameworks for detection and synthesis .

- Pharmacokinetic variability insights were derived from diazepam glucuronide studies .

- Advanced statistical models (e.g., Bayesian analysis) were adapted from isotope-tracing experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.